molecular formula C16H16ClFN2O4S B4218944 N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide

Cat. No.: B4218944
M. Wt: 386.8 g/mol
InChI Key: UNIZTTJWHNHZGI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is a synthetic organic compound characterized by the presence of a chloro-substituted methoxyphenyl group and a fluorophenylsulfonyl group attached to an alaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the 5-chloro-2-methoxyphenyl intermediate: This can be achieved through electrophilic aromatic substitution reactions, such as chlorination and methoxylation of a benzene ring.

    Sulfonylation of the 4-fluorophenyl group:

    Coupling of the intermediates: The final step involves coupling the 5-chloro-2-methoxyphenyl intermediate with the sulfonylated fluorophenyl group through amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H~2~) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH~4~).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of nitro groups can yield amines.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-nitrophenyl)alaninamide
  • N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-methylphenyl)alaninamide
  • N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-hydroxyphenyl)alaninamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide is unique due to the presence of both chloro and fluorosulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4S/c1-10(20-25(22,23)13-6-4-12(18)5-7-13)16(21)19-14-9-11(17)3-8-15(14)24-2/h3-10,20H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIZTTJWHNHZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)OC)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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